1-(4-Chlorophenyl)-2-cyclobutylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(4-chlorophenyl)-2-cyclobutyl-, also known as 1-(4-chlorophenyl)-2-cyclobutylethanone, is an organic compound with the molecular formula C12H13ClO. This compound is characterized by the presence of a chlorophenyl group and a cyclobutyl group attached to an ethanone backbone. It is a derivative of acetophenone and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-cyclobutylethanone typically involves the Friedel-Crafts acylation reaction. In this process, 4-chlorobenzoyl chloride reacts with cyclobutylmagnesium bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Friedel-Crafts Acylation:
Industrial Production Methods
Industrial production of 1-(4-chlorophenyl)-2-cyclobutylethanone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction mixture is continuously monitored for temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2-cyclobutylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(4-chlorophenyl)-2-cyclobutylethanone has several scientific research applications across different fields:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-cyclobutylethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with enzymes and receptors in biological systems. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(4-chlorophenyl)-2-cyclobutylethanone can be compared with other similar compounds, such as:
Acetophenone: The parent compound, which lacks the cyclobutyl group.
4-Chloroacetophenone: Similar structure but without the cyclobutyl group.
Cyclobutylacetophenone: Similar structure but without the chlorophenyl group.
Uniqueness
The presence of both the chlorophenyl and cyclobutyl groups in 1-(4-chlorophenyl)-2-cyclobutylethanone imparts unique chemical and biological properties, making it distinct from its analogs
Properties
CAS No. |
102580-67-6 |
---|---|
Molecular Formula |
C12H13ClO |
Molecular Weight |
208.68 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-cyclobutylethanone |
InChI |
InChI=1S/C12H13ClO/c13-11-6-4-10(5-7-11)12(14)8-9-2-1-3-9/h4-7,9H,1-3,8H2 |
InChI Key |
IQZRCWGUAHAXKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.